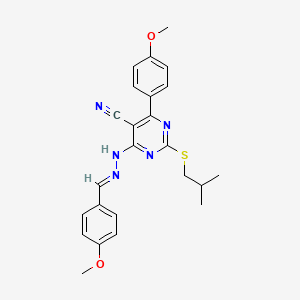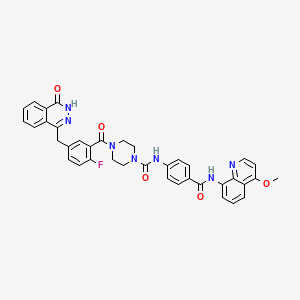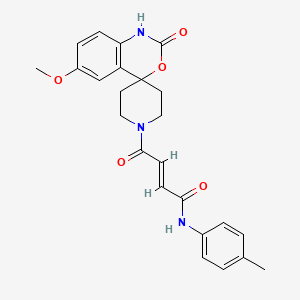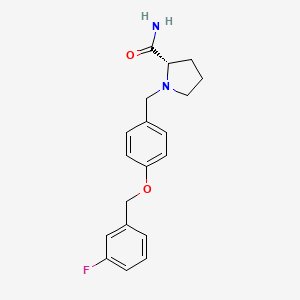
Lsd1-IN-21
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lsd1-IN-21 is a compound that acts as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histone proteins. This enzyme plays a crucial role in the regulation of gene expression by removing methyl groups from specific lysine residues on histone proteins, thereby influencing chromatin structure and gene transcription. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of various cancers and other diseases where LSD1 is implicated .
Métodos De Preparación
The synthesis of Lsd1-IN-21 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of Functional Groups: Specific functional groups are introduced to the core structure to enhance the compound’s inhibitory activity against LSD1. This may involve reactions such as alkylation, acylation, or sulfonation.
Purification and Characterization: The final product is purified using techniques such as column chromatography or recrystallization. .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Lsd1-IN-21 undergoes various chemical reactions, primarily focusing on its interaction with LSD1. The types of reactions it undergoes include:
Oxidation: this compound can participate in oxidation reactions, particularly involving the flavin adenine dinucleotide (FAD) cofactor in LSD1.
Reduction: The compound may also undergo reduction reactions, depending on the specific conditions and reagents used.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups to modify its activity or properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Aplicaciones Científicas De Investigación
Lsd1-IN-21 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential to inhibit LSD1 activity in cancer cells, thereby reducing tumor growth and proliferation. .
Epigenetic Studies: The compound is used to study the role of LSD1 in epigenetic regulation and gene expression.
Drug Development: this compound serves as a lead compound for developing new therapeutic agents targeting LSD1.
Neurodegenerative Diseases: Research has also explored the potential of this compound in treating neurodegenerative diseases such as Alzheimer’s disease, where LSD1 is implicated in neuronal function and pathology.
Mecanismo De Acción
Lsd1-IN-21 exerts its effects by binding to the active site of LSD1, thereby inhibiting its demethylase activity. The compound interacts with the flavin adenine dinucleotide (FAD) cofactor in LSD1, preventing the enzyme from catalyzing the demethylation of histone lysine residues. This inhibition leads to the accumulation of methylated histones, altering chromatin structure and gene expression. The molecular targets and pathways involved include histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), which are key substrates for LSD1 .
Comparación Con Compuestos Similares
Lsd1-IN-21 is part of a broader class of LSD1 inhibitors, which can be grouped into covalent and non-covalent inhibitors. Some similar compounds include:
Tranylcypromine: A covalent inhibitor that binds to the FAD cofactor in LSD1.
Iadademstat (ORY-1001): Another covalent inhibitor with high selectivity for LSD1.
Bomedemstat (IMG-7289): A covalent inhibitor used in clinical trials for hematological cancers.
Pulrodemstat (CC-90011):
Seclidemstat (SP-2577): A non-covalent inhibitor being studied for its effects on LSD1 and other targets
This compound is unique in its specific binding mode and inhibitory potency, making it a valuable tool for research and therapeutic development. Its structure and activity profile distinguish it from other LSD1 inhibitors, providing unique advantages in certain applications.
Propiedades
Fórmula molecular |
C24H25N5O2S |
|---|---|
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-6-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-(2-methylpropylsulfanyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C24H25N5O2S/c1-16(2)15-32-24-27-22(18-7-11-20(31-4)12-8-18)21(13-25)23(28-24)29-26-14-17-5-9-19(30-3)10-6-17/h5-12,14,16H,15H2,1-4H3,(H,27,28,29)/b26-14+ |
Clave InChI |
FIYSSQSHFHBMNN-VULFUBBASA-N |
SMILES isomérico |
CC(C)CSC1=NC(=C(C(=N1)N/N=C/C2=CC=C(C=C2)OC)C#N)C3=CC=C(C=C3)OC |
SMILES canónico |
CC(C)CSC1=NC(=C(C(=N1)NN=CC2=CC=C(C=C2)OC)C#N)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2S,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406176.png)
![5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12406178.png)



![(2S,3R,4R,5R,6S)-5-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B12406189.png)


![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12406210.png)


![N-[2-[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]ethyl]-N-propan-2-ylmethanesulfonamide](/img/structure/B12406228.png)
